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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonane-2-ethanol

Cat. No.: B15578095

The 7-azaspiro[3.5]nonane scaffold has garnered significant attention in medicinal chemistry
due to its unique three-dimensional structure. This spirocyclic motif, characterized by a shared
carbon atom between a cyclobutane and a piperidine ring, offers a rigid framework that can
orient substituents in precise vectors. This rigidity can lead to improved pharmacological
properties, such as enhanced binding affinity and selectivity for biological targets, as well as
favorable physicochemical characteristics compared to more flexible or planar structures. This
technical guide provides an in-depth overview of the core physicochemical properties of the 7-
azaspiro[3.5]nonane scaffold, detailed experimental protocols for their determination, and
visualization of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of the 7-azaspiro[3.5]nonane core are fundamental to its
application in drug design. These properties, including lipophilicity (logP), acidity (pKa), and
aqueous solubility, govern the absorption, distribution, metabolism, and excretion (ADME)
profile of molecules incorporating this scaffold.

Core Scaffold Properties

Quantitative data for the parent 7-azaspiro[3.5]nonane is primarily based on computational
models, with experimental determination for some properties not readily available in public
literature.
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Property Value Source
Molecular Formula CsHisN PubChem[1]
Molecular Weight 125.21 g/mol PubChem[1]
XLogP3 (cLogP) 1.8 PubChem[1]
Topological Polar Surface Area  12.0 A2 PubChem[1]
pKa Not Determined [2]

Aqueous Solubility Not Determined [2]

Properties of Representative Derivatives

The substitution on the 7-azaspiro[3.5]nonane core significantly influences its physicochemical
properties. The following table provides data for selected derivatives to illustrate these effects.

Molecular Topological
Molecular .
Compound Weight (g/mol  cLogP Polar Surface
Formula
) Area (A2
7-Oxa-2-
azaspiro[3.5]non C7H1sNO 127.18 -0.2 21.3 A2
ane
7-Oxa-1-
azaspiro[3.5]non C7H13NO 127.18 0.2 21.3 A2
ane
7-
(Phenylmethyl)-7
C17H21NOa 303.35 1.9 63.3 A2

azaspiro[3.5]non
ane-2,7-

dicarboxylic acid

Key Biological Signaling Pathways
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Derivatives of the 7-azaspiro[3.5]nonane scaffold have shown significant activity as modulators
of key signaling pathways implicated in various diseases, including metabolic disorders and
cancer.

GPR119 Agonism

The 7-azaspiro[3.5]nonane scaffold is a key structural motif in the development of agonists for
G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2
diabetes.[2] Activation of GPR119 in pancreatic [3-cells and intestinal L-cells leads to an
increase in intracellular cyclic AMP (CAMP), which in turn stimulates glucose-dependent insulin
secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
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